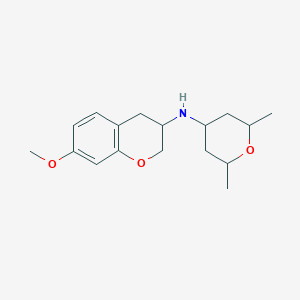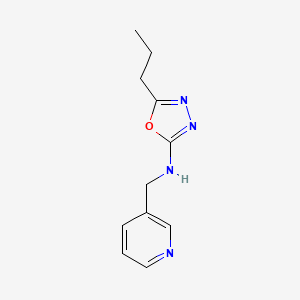
N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine is a chemical compound that has attracted the attention of researchers due to its potential biological activities. This compound belongs to the class of oxadiazoles, which are known for their diverse biological properties.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological pathways. For example, it has been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to cause inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. Additionally, it has been reported to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine in lab experiments is its diverse biological activities, which make it a potential candidate for drug development. Additionally, it has shown promising results in various in vitro and in vivo studies. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which are essential for drug development.
Zukünftige Richtungen
There are several future directions for the study of N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine. One direction is the evaluation of its toxicity and pharmacokinetics in animal models. Another direction is the development of analogs with improved biological activities and pharmacokinetic properties. Additionally, the study of its mechanism of action and its interaction with key enzymes and proteins can provide valuable insights for drug development.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine can be achieved through various methods. One of the most common methods is the reaction of furfural with 3-methyl-1-butylhydrazine in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with cyanogen bromide to produce the target compound. Other methods include the reaction of furfural with hydrazine hydrate followed by the reaction with 3-methyl-1-butanol and oxalyl chloride.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine has been studied for its potential biological activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Several studies have reported the synthesis and evaluation of this compound for its antimicrobial activity against various strains of bacteria and fungi. Additionally, it has shown promising anticancer activity against various cancer cell lines such as breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)5-6-11-14-15-12(17-11)13-8-10-4-3-7-16-10/h3-4,7,9H,5-6,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQNMQKCFWXDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NN=C(O1)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone](/img/structure/B7641477.png)

![3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)
![2-(3-bromophenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]propan-1-amine](/img/structure/B7641496.png)
![1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7641500.png)



![2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B7641538.png)
![N-[2-(2-methoxyethylamino)ethyl]-1-benzothiophene-5-carboxamide;hydrochloride](/img/structure/B7641549.png)
![2-[2-[[(5-chloro-1,3-benzoxazol-2-yl)amino]methyl]phenoxy]-N-methylacetamide](/img/structure/B7641562.png)
![5-(oxolan-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641568.png)
![5-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641572.png)
![[1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7641579.png)